2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-4,6-dimethoxypyrimidine
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Overview
Description
2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-4,6-dimethoxypyrimidine is a complex organic compound that features a unique arrangement of pyrazole, pyridazine, piperazine, and pyrimidine rings
Preparation Methods
The synthesis of 2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-4,6-dimethoxypyrimidine involves multiple steps, starting with the preparation of the individual ring systems and their subsequent coupling. One common synthetic route involves the reaction of 3,5-dimethyl-1H-pyrazole with a pyridazine derivative under specific conditions to form the pyrazolylpyridazine intermediate . This intermediate is then reacted with piperazine and finally coupled with a pyrimidine derivative to yield the target compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity .
Chemical Reactions Analysis
2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-4,6-dimethoxypyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrimidine rings, often using reagents like alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-4,6-dimethoxypyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar compounds include other pyrazolylpyridazine derivatives, such as 2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide . Compared to these compounds, 2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-4,6-dimethoxypyrimidine is unique due to its additional piperazine and pyrimidine rings, which may confer different biological activities and chemical properties .
Properties
Molecular Formula |
C19H24N8O2 |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
2-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-4,6-dimethoxypyrimidine |
InChI |
InChI=1S/C19H24N8O2/c1-13-11-14(2)27(24-13)16-6-5-15(22-23-16)25-7-9-26(10-8-25)19-20-17(28-3)12-18(21-19)29-4/h5-6,11-12H,7-10H2,1-4H3 |
InChI Key |
VAQZSOODQOOOEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C4=NC(=CC(=N4)OC)OC)C |
Origin of Product |
United States |
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